2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Diversification

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1446409-53-5) is a heterocyclic building block bearing a pyrrolo[2,3-b]pyrazine core functionalized with a chlorine atom at the 2-position and a carboxylic acid at the 7-position. The compound has a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
Cat. No. B13041578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN=C2N1)Cl)C(=O)O
InChIInChI=1S/C7H4ClN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13)
InChIKeyORGHUZYYWRSGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Procurement-Relevant Identity and Scaffold Context


2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1446409-53-5) is a heterocyclic building block bearing a pyrrolo[2,3-b]pyrazine core functionalized with a chlorine atom at the 2-position and a carboxylic acid at the 7-position [1]. The compound has a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . This scaffold has been validated in multiple drug discovery programs as a privileged kinase-inhibitor core—specifically against Janus kinases (JAK1/3), spleen tyrosine kinase (SYK), and fibroblast growth factor receptors (FGFRs)—and the compound serves as a late-stage, dual-handle intermediate for the synthesis of 7-carboxamide-based kinase inhibitors [2][3].

Why Generic 5H-Pyrrolo[2,3-b]pyrazine Intermediates Cannot Substitute 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid


Replacing 2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid with a non-chlorinated or differently substituted analog is not chemically equivalent. The chlorine at position 2 is a critical reactive handle enabling late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1]. The 7-carboxylic acid provides a second orthogonal functional group for amide bond formation, which is the primary derivatization strategy used to generate potent JAK3 and SYK inhibitors with IC₅₀ values in the low nanomolar range [2][3]. Using an intermediate lacking either the 2-chloro group or the 7-carboxylic acid forces a re-design of the entire synthetic sequence, potentially requiring additional protection/deprotection steps, altering regioselectivity, and ultimately yielding different final compounds with unpredictable kinase selectivity profiles [3][4].

Quantitative Differentiation Evidence: 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid vs. Closest Analogs


Orthogonal Dual Functionalization: 2-Cl vs. 2-H Analogs in Parallel Derivatization

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid provides two chemically orthogonal reactive sites—a chlorine at C2 for SNAr/cross-coupling and a carboxylic acid at C7 for amide formation—enabling sequential diversification without protecting-group manipulation. The non-chlorinated analog, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9), possesses only the C7 carboxylic acid handle, meaning that any C2 functionalization requires pre-installation via a completely different synthetic route. Patent data explicitly confirm that the 2-chloro-substituted intermediate is used to prepare the isopropylamide derivative, which is a direct precursor to JAK3 and SYK inhibitors with reported IC₅₀ values reaching 5 nM against JAK3 [1][2]. The dual-handle intermediate thus reduces the number of synthetic steps by at least one full cycle (halogenation or C–H activation) compared to starting from the 2-unsubstituted parent scaffold [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Diversification

PDB Structural Validation: 7-Carboxamide Scaffold in JAK3 and SYK Co-Crystal Complexes

The 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold—from which the target compound is the immediate synthetic precursor—has been co-crystallized with both JAK3 and SYK kinases, providing atomic-level validation of the binding mode. PDB entry 4I6Q (resolution 1.85 Å, R-free 0.245) shows a 2-phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid amide derivative bound to the JAK3 kinase domain [1]. PDB entry 4i0r (resolution 2.10 Å, R-factor 0.237) shows a 2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide bound to SYK [2]. PDB entry 4HVG (resolution 2.75 Å) further demonstrates the 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid amide scaffold bound to JAK3 [3]. In contrast, intermediates lacking the 7-carboxylic acid (e.g., 2-chloro-5H-pyrrolo[2,3-b]pyrazine, CAS 889447-19-2) cannot be directly converted to the 7-carboxamide series that generated these co-crystal structures—they require additional C7 functionalization chemistry with attendant yield losses and regioselectivity risks .

Structural Biology Kinase Drug Design ATP-Competitive Inhibition

Chlorine as Leaving Group: SNAr Reactivity Advantage vs. 2-H and 2-Br Analogs

The chlorine at C2 of the pyrrolo[2,3-b]pyrazine core serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrazine nitrogen atoms. This enables efficient displacement with amines, alkoxides, or thiols under mild conditions (e.g., DMF, 60–80 °C, 2–6 hours) [1]. In contrast, the 2-unsubstituted analog (CAS 502141-03-9) lacks any leaving group at C2, requiring either C–H activation chemistry (with specialized ligands and catalysts) or pre-functionalization via electrophilic halogenation, which introduces an additional synthetic step and risks low regioselectivity. The 2-bromo analog (CAS 1782251-09-5) provides higher SNAr reactivity than the 2-chloro compound, but this increased lability can be detrimental: the C–Br bond is more susceptible to premature displacement during earlier synthetic steps (e.g., cyclization, ester hydrolysis), potentially reducing overall yield and purity . The 2-chloro compound thus occupies a reactivity 'sweet spot'—sufficiently activated for SNAr/cross-coupling yet sufficiently stable to survive multi-step synthetic sequences [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

Physicochemical Differentiation: LogP, PSA, and H-Bond Profile vs. 2-Unsubstituted Analog

The chlorine substituent at C2 meaningfully alters the physicochemical profile of the pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold. The target compound has a computed LogP of approximately 1.31, a topological polar surface area (TPSA) of 78.87 Ų, 3 H-bond acceptors, and 2 H-bond donors . In comparison, the 2-unsubstituted analog, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9, MW 163.13 g/mol), has a lower LogP (estimated ~0.6–0.8) and a similar TPSA, but lacks the chlorine's contribution to molecular volume and polarizability. The 2-chloro substitution increases molecular weight by ~34.5 Da (197.58 vs. 163.13 g/mol) and enhances lipophilicity, which can influence passive membrane permeability and protein binding of the final drug candidates derived from this intermediate. Furthermore, the chlorine atom serves as a bioisostere for methyl or trifluoromethyl groups in lead optimization, providing additional SAR vector options without changing the core scaffold .

Physicochemical Properties Drug-Likeness Medicinal Chemistry Optimization

Patent-Documented Scope: 2-Cl-7-COOH Intermediate Across Three Major Kinase Inhibitor Programs

The 2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold is explicitly documented in at least four major patent families from Hoffmann-La Roche, spanning JAK3, SYK, and dual JAK/SYK inhibitor programs [1][2][3][4]. The patent US20090215785 lists '2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide' as a specific preparative example, demonstrating that the target compound is the direct precursor to a compound of interest [1]. WO2011144585A1 further claims pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives with the statement that the 7-position amide linker affords 'unexpected increased potency in inhibition of JAK and Syk kinases compared to 5H-pyrrolo[2,3-b]pyrazines with other moieties at that position' [2][3]. The resulting inhibitors have demonstrated JAK3 IC₅₀ values as low as 5–40 nM in biochemical assays and functional selectivity in cellular models (IL-2 vs. IL-6 pathway discrimination) [5]. This breadth of patent documentation provides procurement confidence that the intermediate is integral to chemically enabled drug discovery programs with demonstrated translational relevance.

Intellectual Property JAK3 Inhibitor SYK Inhibitor Procurement Confidence

Commercial Availability and Purity Benchmark: 98% Purity from Primary Chinese CRO Suppliers

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is commercially available at 98% purity from multiple established Chinese CRO chemical suppliers, including Leyan (Shanghai Haohong Biomedical, Product No. 1560184) and Chemenu (Catalog No. CM389226, 95%+ purity) . This contrasts with the 2-bromo analog (CAS 1782251-09-5), which is less widely stocked and typically requires custom synthesis, and the 2-cyclopropyl analog, which is primarily available through specialist vendors at higher cost and longer lead times . The ready availability of the 2-chloro compound in gram-to-kilogram quantities from multiple suppliers reduces procurement risk, shortens lead times, and provides competitive pricing for medicinal chemistry campaigns requiring 1–100 g scale. The compound's CAS number (1446409-53-5) is well-indexed across major chemical databases (ChemSrc, ChemicalBook, Molcore), facilitating supplier cross-referencing and quality verification .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Evidence-Backed Use Cases


JAK3-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive JAK3 inhibitors can use this intermediate to generate 7-carboxamide libraries via direct amide coupling (HATU/EDCI conditions), followed by SNAr or Suzuki–Miyaura diversification at C2 to explore the phenyl ether or cyclopropyl SAR vectors validated by co-crystal structures PDB 4I6Q and 4HVG [1][2]. The resulting compounds can be screened for JAK3 biochemical IC₅₀ and selectivity against JAK1/JAK2/TYK2, with the structural precedent supporting rapid progress to low-nanomolar leads [3].

SYK Inhibitor Scaffold Exploration via Late-Stage Diversification

For teams targeting spleen tyrosine kinase (SYK) in autoimmune or B-cell malignancy indications, this intermediate enables a parallel diversification strategy: the 7-COOH is converted to various amides (isopropylamide, cyclopropyl-ethyl-amide, etc.) while the 2-Cl is displaced with substituted phenyl or heteroaryl groups, directly accessing the chemotype crystallized in PDB 4i0r (2.10 Å resolution) with a trimethoxyphenyl substituent at C2 [1][4].

FGFR Kinase Inhibitor Fragment-to-Lead Chemistry

The 5H-pyrrolo[2,3-b]pyrazine core has been validated as an FGFR kinase inhibitor scaffold, with compound 13 from the Jiang et al. (2018) series demonstrating high selectivity and favorable metabolic properties [5]. This compound can serve as a key intermediate for installing the C7-carboxamide and C2-substituents required to recapitulate or extend the FGFR-targeting SAR, particularly when combined with dimethoxybenzene or related hydrophobic motifs at C2 [5].

Contract Research Organization (CRO) Kinase-Focused Library Production

A CRO producing 50–200 compound kinase-focused libraries for external clients should stock this intermediate as a core building block. The commercial availability from ≥5 suppliers at 98% purity, combined with the dual-handle orthogonal reactivity, enables high-throughput parallel synthesis with minimal protecting-group chemistry, reducing per-compound synthesis cost and turnaround time relative to using the 2-unsubstituted or 2-bromo analogs [2][6].

Quote Request

Request a Quote for 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.